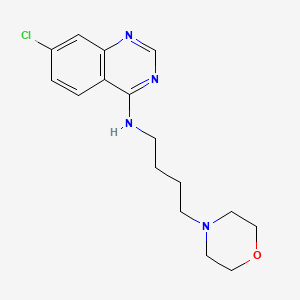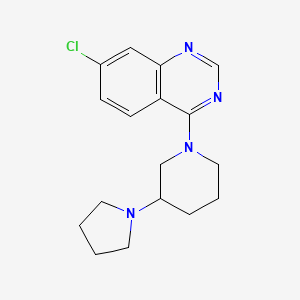
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is classified as a quinazoline derivative and is known to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine is not fully understood. However, studies suggest that the compound acts by inhibiting certain enzymes and signaling pathways that are involved in various biological processes. For instance, the compound has been found to inhibit the activity of protein kinases, which play a crucial role in cell growth and proliferation. Moreover, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
The compound 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in the development and maintenance of tissues. Moreover, it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways. This makes it a valuable tool compound for studying the role of these enzymes and pathways in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine. One area of research could be to further explore the mechanism of action of this compound and identify the specific enzymes and signaling pathways that it targets. Additionally, the compound could be further studied for its potential applications in the treatment of cancer, inflammation, and viral infections. Moreover, future research could focus on developing more selective and less toxic analogs of this compound for use in lab experiments.
Synthesemethoden
The synthesis of 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine involves a multi-step process that starts with the condensation of 4-chloroanthranilic acid with 4-morpholinobutan-1-amine. The resulting intermediate is then subjected to a series of reactions involving reagents such as thionyl chloride, triethylamine, and acetic anhydride, leading to the formation of the final product.
Wissenschaftliche Forschungsanwendungen
The compound 7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine has shown potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. Moreover, it has been used as a tool compound to study the role of certain enzymes and signaling pathways in various biological processes.
Eigenschaften
IUPAC Name |
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O/c17-13-3-4-14-15(11-13)19-12-20-16(14)18-5-1-2-6-21-7-9-22-10-8-21/h3-4,11-12H,1-2,5-10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEQNBQKYOVHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC2=NC=NC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-morpholin-4-ylbutyl)quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7635460.png)
![1-[[2-[[(3-Methylquinoxalin-2-yl)amino]methyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7635462.png)
![2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635483.png)


![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide](/img/structure/B7635503.png)

![3-(carbamoylamino)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635518.png)
![N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)
![N-[8-(difluoromethoxy)quinolin-5-yl]-4-pyridin-4-ylpiperazine-1-carboxamide](/img/structure/B7635526.png)

![7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline](/img/structure/B7635533.png)
![4-chloro-2-fluoro-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7635540.png)
